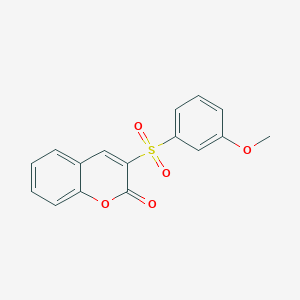![molecular formula C17H20N4O B15119736 N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15119736.png)
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline moiety, which is known for its diverse biological activities, linked to a piperidine ring and a cyclopropanecarboxamide group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline ring, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the cyclopropanecarboxamide group is attached using cyclopropanecarboxylic acid and appropriate coupling reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification processes, such as recrystallization and chromatography, are also scaled up to handle larger quantities of the compound .
化学反応の分析
Types of Reactions
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced to modify the quinoxaline ring or the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoxaline N-oxides, while reduction can yield partially or fully reduced quinoxaline derivatives .
科学的研究の応用
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions lead to the compound’s observed biological effects, such as anticancer and antimicrobial activities .
類似化合物との比較
Similar Compounds
Olaquindox: An antibiotic with a quinoxaline structure used in veterinary medicine.
Echinomycin: A quinoxaline antibiotic that intercalates with DNA.
Atinoleutin: Another quinoxaline derivative with anticancer properties.
Uniqueness
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a quinoxaline ring with a piperidine and cyclopropanecarboxamide group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C17H20N4O |
|---|---|
分子量 |
296.37 g/mol |
IUPAC名 |
N-(1-quinoxalin-2-ylpiperidin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C17H20N4O/c22-17(12-7-8-12)19-13-4-3-9-21(11-13)16-10-18-14-5-1-2-6-15(14)20-16/h1-2,5-6,10,12-13H,3-4,7-9,11H2,(H,19,22) |
InChIキー |
PGIHBIJACYRAGH-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B15119664.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4,4-difluoropiperidine](/img/structure/B15119670.png)
![N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15119674.png)
![2-(Morpholine-4-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B15119675.png)
![4-Ethyl-5-fluoro-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15119681.png)
![4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B15119682.png)
![Dimethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]propanedioate](/img/structure/B15119685.png)

![6-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B15119691.png)
![5-Methoxy-2-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15119700.png)

![2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-b]pyridin-7-yl}morpholine](/img/structure/B15119715.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B15119720.png)
![4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15119722.png)
